Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is an organic compound characterized by its unique quinoxaline structure, which has garnered attention for its potential applications in medicinal chemistry and materials science. This compound is classified under the category of quinoxaline derivatives, which are known for their diverse biological activities and utility as building blocks in organic synthesis.
The compound can be synthesized through various chemical pathways, primarily involving the bromination and esterification of quinoxaline derivatives. It belongs to the broader class of heterocyclic compounds, specifically those containing nitrogen atoms within the ring structure. Quinoxaline derivatives are often studied for their pharmacological properties, making them significant in drug discovery and development.
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate can be synthesized through several methods:
These methods have been optimized to ensure high yields and purity, often employing techniques such as chromatography for purification and nuclear magnetic resonance spectroscopy for characterization .
The molecular formula for methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is , with a molar mass of approximately 276.08 g/mol. The compound features a quinoxaline core structure with a carboxylate group and a bromine substituent at specific positions.
Key structural features include:
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate can undergo various chemical reactions:
Common reagents used include sodium borohydride for reductions and various amines for substitution reactions .
The mechanism of action for methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is primarily associated with its interaction with biological targets such as enzymes or receptors. The presence of the bromine atom enhances its electrophilicity, allowing it to form covalent bonds with nucleophilic sites on biomolecules.
This compound has been studied for its potential antimicrobial and anticancer properties. It is believed that upon binding to specific targets, it may inhibit enzyme activity or disrupt cellular processes, leading to therapeutic effects .
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate exhibits several notable physical and chemical properties:
Chemical properties include stability under standard laboratory conditions but potential reactivity towards strong nucleophiles due to the electrophilic nature of the bromine substituent .
Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate has several applications in scientific research:
The quinoxaline core of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is typically constructed through convergent approaches involving condensation reactions between o-phenylenediamine equivalents and α-keto ester derivatives. A particularly efficient route employs ortho-nitroaniline precursors that undergo reductive cyclization, where the nitro group is reduced to an amine in situ, facilitating intramolecular condensation with adjacent carbonyl functionalities. This strategy leverages the electrophilicity of the carbonyl carbon and the nucleophilicity of the newly formed amine to construct the dihydroquinoxalin-2-one ring system regioselectively. Recent advances utilize ortho-halonitroarenes as starting materials, where the halogen (bromine) is preserved at the C8 position during cyclization. The ester group at C6 is typically introduced via methyl esterification of carboxylic acid precursors prior to or after ring closure, as evidenced by the commercial availability of methyl 2-oxo-1,2-dihydroquinoline-5-carboxylate derivatives [5] [8].
Table 1: Key Multicomponent Reactions for Quinoxaline Core Assembly
Precursors | Conditions | Key Product | Yield Range |
---|---|---|---|
4-Bromo-2-nitroaniline + Oxalate ester | Zn/AcOH, reflux | Ethyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate | 60-75% |
Methyl 2-amino-5-bromobenzoate + Glyoxalic acid | Pd/C, H₂, DMF, 80°C | Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate | 70-85% |
5-Bromo-1,2-diaminobenzene + Oxalyl chloride | Pyridine, THF, 0°C to RT | 8-Bromo-2-oxo-1,2-dihydroquinoxaline-6-carbonyl chloride | 55-65% |
Achieving precise bromination at the electron-deficient C8 position requires careful optimization to avoid polybromination or N-bromination. Directed ortho-metalation (DoM) strategies prove effective, where a directing group (e.g., ester at C6) controls lithiation at C8, followed by quenching with bromine sources. This method affords >95% regioselectivity for C8 bromination, as competing C5 bromination is sterically disfavored. Alternatively, electrophilic bromination (e.g., NBS/AIBN in CCl₄) of the preformed quinoxalinone core demonstrates moderate selectivity (C8:C5 ≈ 4:1), necessitating chromatographic separation [1] [8].
Esterification is optimally performed at the carboxylic acid precursor stage. Carboxylic acid activation (e.g., SOCl₂) generates acyl intermediates that react readily with methanol to furnish methyl esters in >90% yield. Direct esterification of the pre-brominated quinoxaline using trimethylsilyldiazomethane (TMSD) in methanol represents a mild alternative, avoiding acid-mediated decomposition of the heterocycle. Crucially, esterification before bromination risks deactivating the ring; thus, sequential functionalization (carboxylation → esterification → bromination) maximizes overall yield [6] [8].
Table 2: Regioselectivity in Bromination and Esterification
Substrate | Bromination Agent/Conditions | C8:C5 Ratio | Esterification Method | Overall Yield |
---|---|---|---|---|
Methyl 2-oxo-1,2-dihydroquinoxaline-6-carboxylate | NBS/AIBN/CCl₄, reflux | 4:1 | N/A | 62% (C8 isomer) |
2-Oxo-1,2-dihydroquinoxaline-6-carboxylic acid | Br₂, AcOH, 60°C | 3:1 | SOCl₂/MeOH | 58% (C8 isomer) |
6-Cyano-2-oxo-1,2-dihydroquinoxaline | LDA/THF, -78°C → Br₂ | >20:1 | Not applicable | 85% |
Reductive cyclization constitutes the pivotal step converting nitro precursors (e.g., methyl 2-amino-5-bromo-3-nitrobenzoate) into the dihydroquinoxalin-2-one core. Catalytic hydrogenation (Pd/C, H₂, 50 psi) in polar aprotic solvents (DMF, DMSO) achieves near-quantitative reduction of the nitro group, followed by spontaneous intramolecular condensation with the adjacent ester carbonyl. However, over-reduction to the amine and debromination are competing side reactions. To mitigate this, Zn/NH₄Cl in aqueous THF serves as a mild alternative, providing chemoselective nitro reduction without affecting bromine or ester groups, albeit with longer reaction times (12-18h) [3] [8].
More sophisticated systems employ transfer hydrogenation catalysts. Iridium(III) complexes (e.g., fac-tris[2-phenylpyridinato-C²,N]iridium(III)) with dimethyl sulfoxide as hydrogen donor enable efficient cyclization at ambient temperature under photoredox conditions, suppressing debromination and improving functional group tolerance. This method is particularly valuable for substrates bearing acid-sensitive groups [8].
Conventional thermal cyclization and esterification steps suffer from prolonged reaction times (8-24h) and thermal degradation. Microwave irradiation dramatically accelerates these processes. Cyclocondensation of methyl 2-amino-5-bromobenzoate with glyoxylic acid under microwave irradiation (150°C, 20 min, DMF) achieves 92% yield of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate, compared to 75% yield under 8h reflux conditions. Similarly, ester hydrolysis and re-esterification steps benefit from microwave dielectric heating, reducing reaction times from hours to minutes while maintaining product integrity [3] [6].
Solvothermal methods in sealed vessels facilitate high-temperature reactions without solvent loss. Cyclization in dimethyl sulfoxide at 180°C for 1h under autogenous pressure drives reactions to completion with minimal byproduct formation, particularly useful for sterically congested intermediates. These techniques enhance crystallinity of the final product, reducing purification demands [6].
While direct literature on solid-phase synthesis of Methyl 8-bromo-2-oxo-1,2-dihydroquinoxaline-6-carboxylate is limited, analogous quinoxalinone scaffolds are efficiently generated on Wang resin. The C6 carboxylic acid precursor is anchored via ester linkage to hydroxymethyl-functionalized resin. Subsequent on-resin cyclization employs immobilized ortho-fluoro-nitrobenzoates reacting with Fmoc-protected glycine equivalents, followed by nucleophilic aromatic substitution, nitro reduction, and spontaneous cyclative cleavage. This approach enables rapid diversification, introducing variations at R³ (N1 position) and R⁶ (C6 position) while maintaining the C8 bromine as a handle for cross-coupling post-cleavage [3] [4] [8].
Key advantages include:
CAS No.: 63697-61-0
CAS No.: 330593-15-2
CAS No.: 2964-06-9
CAS No.: 17013-37-5
CAS No.: